molecular formula C17H19ClN2O3S B7706931 5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide

5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide

Cat. No.: B7706931
M. Wt: 366.9 g/mol
InChI Key: LVYKEMJQLTXVKH-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chlorophenyl group, a sulfamoyl group, and a benzamide core. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated to form the sulfamoyl group.

    Amidation: The final step involves the amidation reaction to form the benzamide core.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Catalysts and solvents are also carefully selected to ensure efficient reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced enzyme activity or altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives

Uniqueness

5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-3-10-19-17(21)16-11-15(9-4-12(16)2)24(22,23)20-14-7-5-13(18)6-8-14/h4-9,11,20H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYKEMJQLTXVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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